

Application Notes and Protocols for TP-004 in Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TP-004

Cat. No.: B8103447

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Note on Compound Identification: The designation "**TP-004**" is associated with multiple investigational compounds. This document provides detailed application notes for two distinct therapeutic agents:

- **TP-004** (PRX004 or Coramitug): An antibody-based therapeutic targeting misfolded transthyretin (misTTR) for the treatment of ATTR amyloidosis. Its mechanism involves promoting the clearance of amyloid fibrils via antibody-mediated phagocytosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- TPT-004: A small molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. It is under investigation for conditions like pulmonary arterial hypertension and certain cancers.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Part 1: TP-004 (PRX004/Coramitug) - Antibody-Mediated Phagocytosis

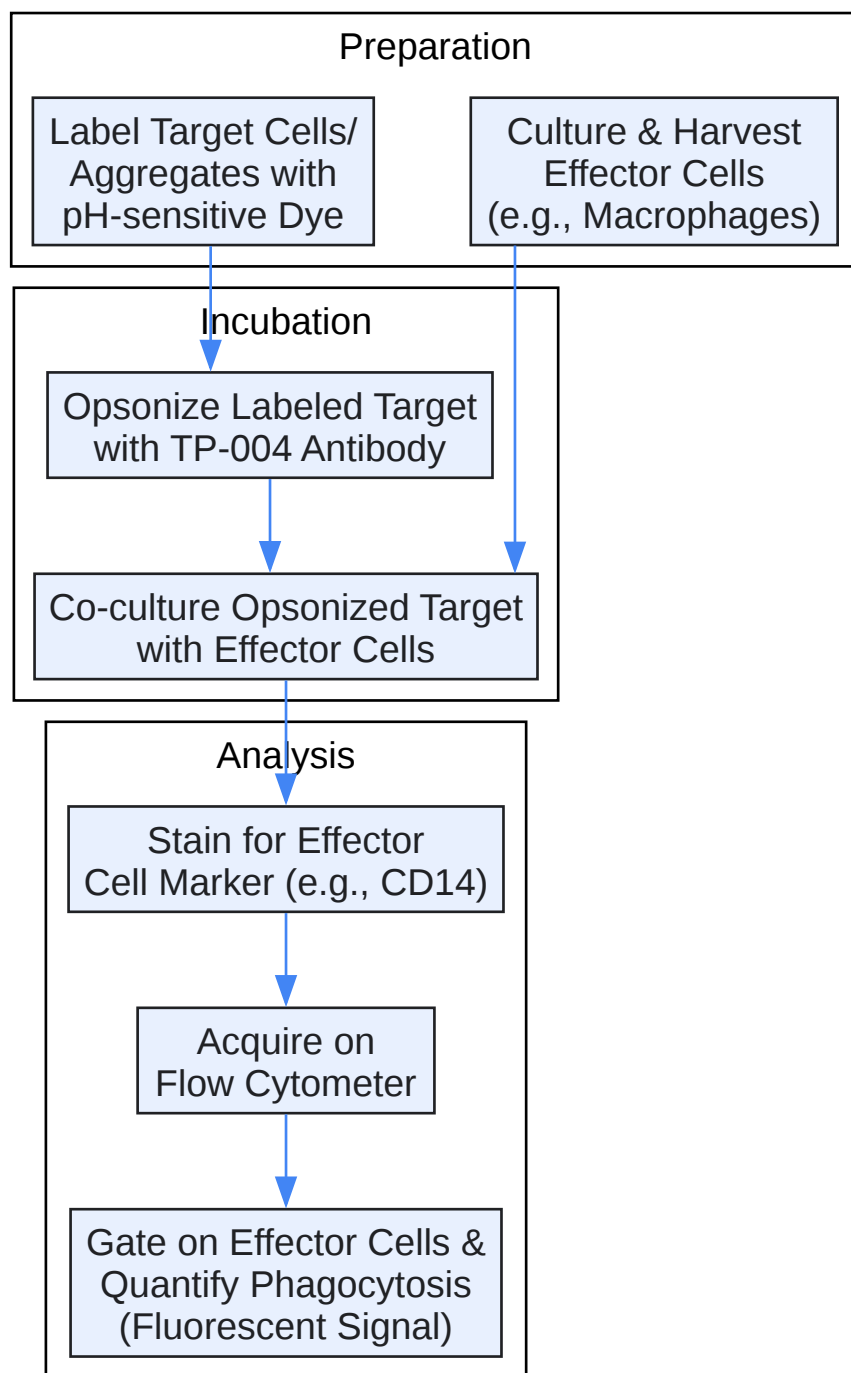
Application Note 1: Quantifying Antibody-Dependent Cellular Phagocytosis (ADCP) Mediated by TP-004

This application note describes the use of flow cytometry to measure the ability of **TP-004** to opsonize its target (misfolded TTR aggregates) and induce phagocytosis by effector cells like macrophages.

Background: **TP-004** (PRX004/Coramitug) is designed to bind to pathological aggregates of transthyretin.[1][5] The Fc region of the antibody is then recognized by Fcγ receptors on phagocytic cells, such as macrophages, triggering the engulfment and clearance of the amyloid material.[1][5][13][14] Flow cytometry offers a robust and quantitative method to measure this process, known as Antibody-Dependent Cellular Phagocytosis (ADCP).[14][15][16]

Principle: The assay involves labeling the target (amyloid aggregates or cells expressing the target) with a fluorescent dye and co-incubating them with effector cells (e.g., a macrophage cell line or primary monocytes) in the presence of **TP-004**. The internalization of the fluorescent target by the effector cells is then quantified by flow cytometry. A common method uses a pH-sensitive dye that fluoresces brightly only when inside the acidic environment of a phagosome, which helps distinguish between simple binding and actual internalization.[13][14]

Experimental Workflow Diagram



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Caption: Workflow for the **TP-004** mediated ADCP assay using flow cytometry.

Protocol: TP-004 ADCP Assay

Materials:

- Target: Fluorescently labeled misfolded TTR aggregates or a cell line expressing the target epitope.
- Effector Cells: THP-1 cell line (differentiated into macrophages), or primary human monocytes.
- **TP-004** (PRX004/Coramitug) and Isotype Control Antibody.
- pH-sensitive dye (e.g., pHrodo™ Red or Green) or a stable fluorescent dye (e.g., CFSE).
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- FACS Buffer (PBS with 2% FBS, 1 mM EDTA).
- Fluorochrome-conjugated antibodies against effector cell markers (e.g., Anti-CD14, Anti-CD11b).
- 96-well U-bottom plates.

Methodology:

- Effector Cell Preparation:
 - If using THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (Phorbol 12-myristate 13-acetate) at 50-100 ng/mL for 24-48 hours.
 - Harvest, wash, and resuspend effector cells in culture medium at a concentration of 2×10^6 cells/mL.
- Target Preparation:
 - Label target aggregates or cells with a fluorescent dye according to the manufacturer's protocol.
 - Wash thoroughly to remove excess dye.
 - Resuspend the labeled target in culture medium at a concentration of 1×10^7 particles or cells/mL.

- Assay Setup:
 - Prepare serial dilutions of **TP-004** and the isotype control antibody in culture medium in a 96-well plate.
 - Add 50 μ L of the labeled target suspension to each well.
 - Incubate for 30 minutes at 37°C to allow opsonization (antibody binding to the target).
- Phagocytosis:
 - Add 50 μ L of the effector cell suspension to each well (achieving an effector-to-target ratio of approximately 1:5 or as optimized).
 - Centrifuge the plate at 300 x g for 3 minutes to facilitate cell contact.
 - Incubate for 1-2 hours at 37°C in a CO₂ incubator. A parallel plate can be incubated at 4°C as a negative control, as phagocytosis is an active process.
- Staining and Flow Cytometry:
 - Stop the phagocytosis by placing the plate on ice.
 - Add a fluorochrome-conjugated antibody against an effector cell surface marker (e.g., CD14) to distinguish effector cells from non-engulfed target cells.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells with cold FACS buffer.
 - Resuspend the cells in 200 μ L of FACS buffer for analysis.
 - Acquire data on a flow cytometer.

Data Analysis:

- Gate on the effector cell population based on forward and side scatter, and positive staining for the effector cell marker (e.g., CD14+).

- Within the effector cell gate, quantify the percentage of cells that are positive for the target's fluorescent label.
- The median fluorescence intensity (MFI) of the target's dye within the effector cell population can also be used as a measure of the extent of phagocytosis.

Data Presentation

Table 1: Example Quantitative Results from a **TP-004** ADCP Assay

Antibody Concentration (µg/mL)	% Phagocytosis (Target+ Effector Cells)	MFI of Target Dye in Effector Cells
TP-004: 10	65.2%	15,200
TP-004: 1	48.5%	9,800
TP-004: 0.1	22.1%	4,100
Isotype Control: 10	5.3%	850
No Antibody	4.8%	800

Part 2: TPT-004 - Tryptophan Hydroxylase (TPH) Inhibition

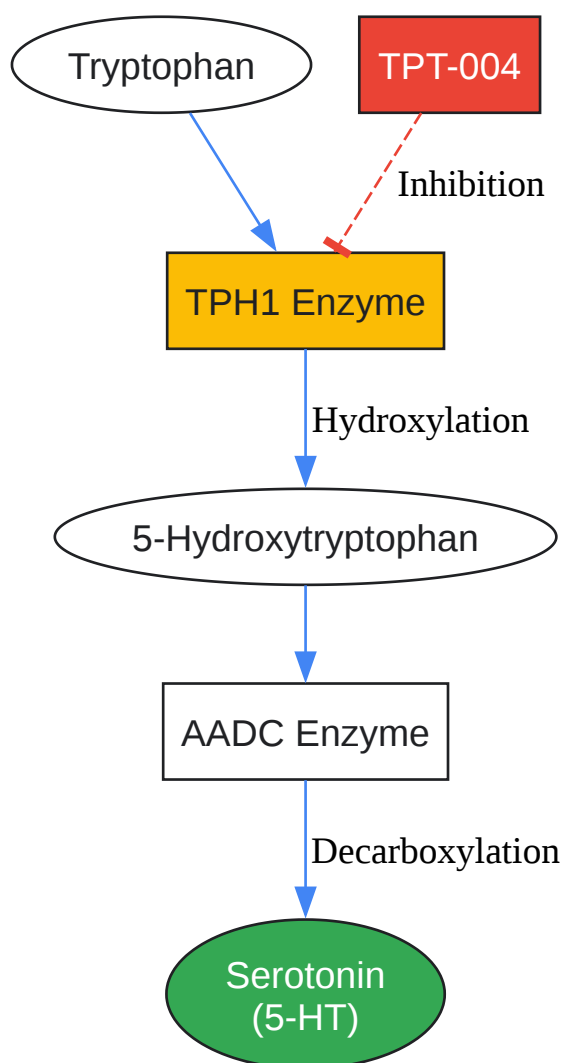
Application Note 2: Measuring Intracellular Serotonin Levels to Assess TPT-004 Activity

This application note describes a flow cytometry-based method to quantify the inhibition of serotonin synthesis by TPT-004 through intracellular staining.

Background: TPT-004 is a potent inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the rate-limiting step in serotonin synthesis.^{[8][9][11][17]} A direct measure of TPT-004's cellular activity is the reduction of intracellular serotonin levels. Flow cytometry allows for the rapid, single-cell quantification of intracellular serotonin in relevant cell types, such as platelets or serotonergic cell lines (e.g., BON cells), after treatment with the inhibitor.^{[18][19]}

Principle: Cells are treated with various concentrations of TPT-004. Following treatment, the cells are fixed to preserve their structure and then permeabilized to allow an anti-serotonin antibody to enter the cell and bind to its target.[20] The amount of bound antibody, detected by a fluorescent secondary antibody or a directly conjugated primary, is proportional to the intracellular serotonin content and is measured by flow cytometry.

Signaling Pathway Diagram



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Caption: TPT-004 inhibits TPH1, blocking serotonin synthesis.

Protocol: Intracellular Serotonin Staining

Materials:

- Cells capable of serotonin synthesis (e.g., human platelets isolated from whole blood, BON cell line).
- TPT-004 compound and vehicle control (e.g., DMSO).
- Cell culture medium or appropriate buffer for platelets.
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization/Wash Buffer (e.g., PBS with 0.1% saponin and 1% BSA).
- Primary Antibody: Rabbit anti-Serotonin antibody.
- Secondary Antibody: Fluorochrome-conjugated Goat anti-Rabbit IgG.
- (Optional) Fluorochrome-conjugated antibody for cell identification (e.g., Anti-CD41 for platelets).
- FACS Tubes.

Methodology:

- Cell Treatment:
 - Plate cells in a 96-well plate or tubes.
 - Treat cells with a dose range of TPT-004 (e.g., 0.1 μ M to 10 μ M) and a vehicle control for a predetermined time (e.g., 24-72 hours, as TPT-004's effect is on synthesis).[9]
- Fixation:
 - Harvest the cells and wash once with PBS.
 - Resuspend the cell pellet in 100 μ L of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature.

- Wash twice with Permeabilization/Wash Buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in 100 μ L of Permeabilization/Wash Buffer containing the primary anti-serotonin antibody at its optimal dilution.
 - Incubate for 30-60 minutes at room temperature in the dark.
 - Wash the cells twice with Permeabilization/Wash Buffer.
 - Resuspend the cells in 100 μ L of Permeabilization/Wash Buffer containing the fluorescently labeled secondary antibody.
 - Incubate for 30 minutes at room temperature in the dark.
- Final Wash and Acquisition:
 - Wash the cells twice more with Permeabilization/Wash Buffer.
 - Resuspend the final cell pellet in 200 μ L of FACS Buffer.
 - Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel.

Data Analysis:

- Gate on the cell population of interest based on forward and side scatter.
- Determine the Median Fluorescence Intensity (MFI) for serotonin staining in each treatment group.
- Calculate the percentage reduction in serotonin MFI relative to the vehicle-treated control.
- Plot the dose-response curve to determine the IC₅₀ of TPT-004.

Data Presentation

Table 2: Example Quantitative Data for TPT-004 Inhibition of Serotonin Synthesis

TPT-004 Concentration (μM)	Serotonin MFI	% Inhibition of Serotonin Synthesis
0 (Vehicle)	25,600	0%
0.1	21,500	16.0%
0.5	14,800	42.2%
1.0	12,100	52.7%
5.0	6,400	75.0%
10.0	4,200	83.6%

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